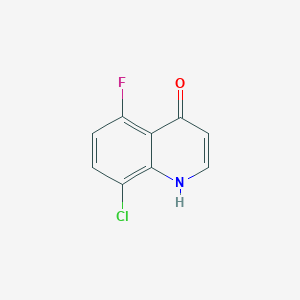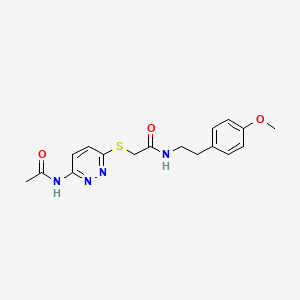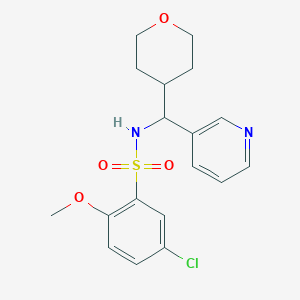
5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancements
Research on compounds closely related to 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, such as SB-399885, shows potential cognitive-enhancing properties. SB-399885, a selective 5-HT6 receptor antagonist, demonstrated the ability to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. The enhancement of cholinergic function is believed to mediate these cognitive benefits, suggesting potential applications in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Anticancer Research
Compounds bearing the benzenesulfonamide moiety, such as those in the novel pyrazolopyrimidines series, have shown promising cytotoxic activity against cancer cell lines. Specifically, derivatives like 6-(4-Methoxyphenyl)-4-oxopyrazolopyrimidine and 4-imino-6-oxopyrazolopyrimidine demonstrated potent activity against MCF-7 and HepG2 cancer cell lines. These compounds also induced cell cycle arrest and apoptosis, suggesting their potential in anticancer research (Hassan et al., 2017).
Photosensitizers for Cancer Therapy
Research into zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown that these compounds possess high singlet oxygen quantum yields, making them suitable photosensitizers for photodynamic therapy (PDT) in cancer treatment. The properties of these phthalocyanines, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are essential for Type II photodynamic therapy mechanisms, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives have been synthesized and tested for their activity against the malaria parasite Plasmodium falciparum. These compounds showed significant in vitro activity against the chloroquine-resistant clone W2, indicating their potential as a new class of antimalarial agents. The structure-activity relationship studies within this series may provide insights for further optimization and development of antimalarial drugs (Silva et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-5-4-15(19)11-17(16)26(22,23)21-18(13-6-9-25-10-7-13)14-3-2-8-20-12-14/h2-5,8,11-13,18,21H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMGHQBEMYAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

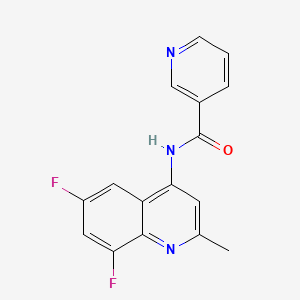
![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)

![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
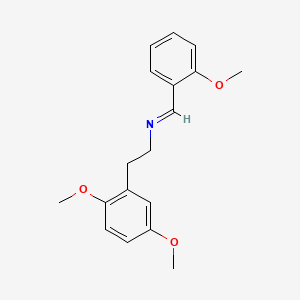
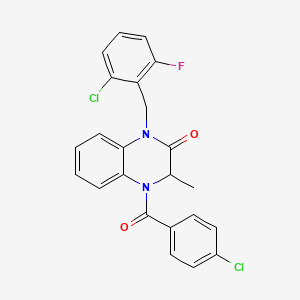
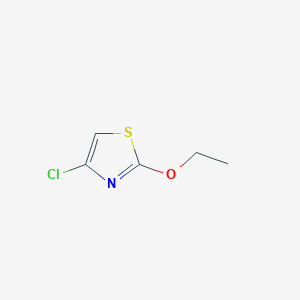
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
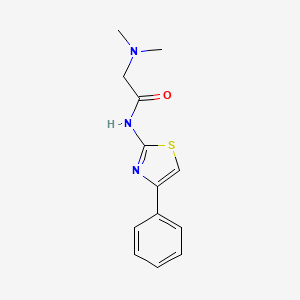
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)
